molecular formula C14H16BrClN2O B8503736 N-(p-Bromobenzyl)-N-(4-methoxyphenyl)hydrazine hydrochloride

N-(p-Bromobenzyl)-N-(4-methoxyphenyl)hydrazine hydrochloride

Cat. No. B8503736
M. Wt: 343.64 g/mol
InChI Key: POCICHKMHNYWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08697730B2

Procedure details

4-Methoxyphenyl hydrazine hydrochloride (1.0 eq) was added to a reaction flask containing of toluene (16 eq.; V/W of starting material) under nitrogen. To this reaction flask was added 4-bromo-benzylbromide (1.05 eq) and Et3N (2.1 eq). The reaction mixture was heated to about 100-105° C. and stirred for about 3 hours after which the reaction flask was cooled to room temperature. Ethyl acetate (10.0-fold, V/W of starting material) was added to the reaction flask and agitated for about 1.5 hours. The reaction mixture was filtered to collect the solid which was subsequently washed with toluene and dried in vacuo. Ethyl acetate was then added and the solution was agitated. The pH of the mixture was adjusted to a pH of 2 with saturated HO/Ethyl acetate solution and further agitated for 1 hour. The solid was then collected and washed with ethyl acetate and then air dried. The product was taken on to the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1.C1(C)C=CC=CC=1.[Br:19][C:20]1[CH:27]=[CH:26][C:23]([CH2:24]Br)=[CH:22][CH:21]=1.CCN(CC)CC>C(OCC)(=O)C>[ClH:1].[Br:19][C:20]1[CH:27]=[CH:26][C:23]([CH2:24][N:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=2)[NH2:11])=[CH:22][CH:21]=1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
102.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for about 3 hours after which the reaction flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
STIRRING
Type
STIRRING
Details
agitated for about 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to collect the solid which
WASH
Type
WASH
Details
was subsequently washed with toluene
CUSTOM
Type
CUSTOM
Details
dried in vacuo
ADDITION
Type
ADDITION
Details
Ethyl acetate was then added
STIRRING
Type
STIRRING
Details
the solution was agitated
STIRRING
Type
STIRRING
Details
further agitated for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid was then collected
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
The product was taken on to the next step without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
Cl.BrC1=CC=C(CN(N)C2=CC=C(C=C2)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.